molecular formula C22H16F3NO6 B488499 Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate CAS No. 618414-25-8

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate

Cat. No.: B488499
CAS No.: 618414-25-8
M. Wt: 447.4g/mol
InChI Key: CLFATALIMZCDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate is a complex organic compound that features a trifluoromethyl group, a furan ring, and a terephthalate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to enhance reaction rates and efficiency . Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reagents for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate is unique due to the combination of its trifluoromethyl, furan, and terephthalate groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

dimethyl 2-[[5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl]amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO6/c1-30-20(28)13-6-7-15(21(29)31-2)16(11-13)26-19(27)18-9-8-17(32-18)12-4-3-5-14(10-12)22(23,24)25/h3-11H,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFATALIMZCDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.